1-(3-Nitrobenzyl)piperazine

Overview

Description

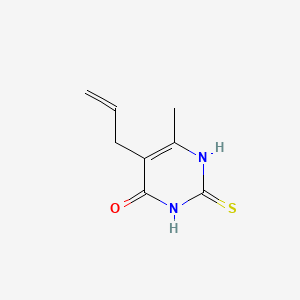

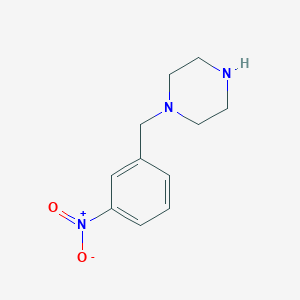

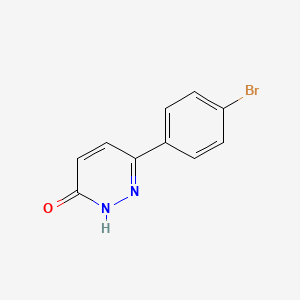

1-(3-Nitrobenzyl)piperazine is an organic compound with the molecular formula C11H15N3O2 . It is a derivative of piperazine, a six-membered ring with two nitrogen atoms .

Synthesis Analysis

The synthesis of piperazine derivatives, including 1-(3-Nitrobenzyl)piperazine, has been a topic of interest in recent years . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of 1-(3-Nitrobenzyl)piperazine consists of a six-membered ring containing two nitrogen atoms, with a nitrobenzyl group attached .Physical And Chemical Properties Analysis

1-(3-Nitrobenzyl)piperazine has a predicted boiling point of 363.2±27.0 °C and a predicted density of 1.204±0.06 g/cm3 . Its pKa is predicted to be 9.06±0.10 .Scientific Research Applications

Chemical Structure and Conformation

- A study by Kavitha et al. (2013) analyzed a compound structurally similar to 1-(3-Nitrobenzyl)piperazine, emphasizing the molecular conformation and interactions. The piperazine ring was found in a slightly distorted chair conformation, which could influence its chemical behavior and potential applications.

Synthesis Methods

- Research on the synthesis of 1-(2,3-dichlorophenyl)piperazine, a related compound, by Quan (2006) and Li Ning-wei (2006) provides insights into methods that could be adapted for 1-(3-Nitrobenzyl)piperazine. These studies detail the steps involved in synthesis, offering potential guidelines for laboratory preparation.

Pharmaceutical Intermediates

- The paper by Mamat et al. (2016) discusses the synthesis and characterization of novel piperazine derivatives. These compounds were explored for potential use in bioorthogonal labeling, suggesting applications in pharmaceutical research and development.

Therapeutic Research

- Gao et al. (2022) explored benzylpiperazine derivatives, including a compound similar to 1-(3-Nitrobenzyl)piperazine, for their neuroprotective activities. These compounds showed promise in protecting cell viability against oxidative damage and could be leads for treating cerebral ischemic stroke. Read more.

Antimicrobial and Antifungal Applications

- The study by Suryavanshi & Rathore (2017) demonstrated the synthesis of piperazine derivatives and their subsequent testing for antibacterial and antifungal activities. This indicates potential applications of 1-(3-Nitrobenzyl)piperazine in developing new antimicrobial agents.

Macrocyclic Chemistry

- McMurry et al. (1992) described the synthesis of 4-nitrobenzyl-substituted macrocyclic tetraamines, a process that might be relevant for compounds like 1-(3-Nitrobenzyl)piperazine. These macrocycles have applications in chelation therapy and radiopharmaceuticals. Explore the paper.

Conformational Studies

- A study by Wang et al. (2010) on a structurally related compound provides insight into the conformational aspects of piperazine derivatives. Understanding these aspects is crucial for predicting the behavior of 1-(3-Nitrobenzyl)piperazine in various applications.

Mechanism of Action

Target of Action

1-(3-Nitrobenzyl)piperazine is a complex molecule that interacts with various targets. It’s known that piperazine derivatives often interact with gaba receptors , and the benzyl group can undergo reactions at the benzylic position .

Mode of Action

It’s known that piperazine derivatives can act as gaba receptor agonists . They bind directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .

Biochemical Pathways

It’s known that 1,3,4-thiadiazole derivatives bearing 5-nitroaryl moiety have shown considerable anti-helicobacter pylori activity . This suggests that 1-(3-Nitrobenzyl)piperazine might also interact with biochemical pathways related to the growth and survival of H. pylori.

Pharmacokinetics

It’s known that the piperazine moiety is often used in drugs to optimize the pharmacokinetic properties of the final molecule . It can serve as a basic and hydrophilic group, increasing water solubility and bioavailability .

Result of Action

Based on the known effects of similar compounds, it can be hypothesized that this compound might have potential anti-helicobacter pylori effects .

Future Directions

properties

IUPAC Name |

1-[(3-nitrophenyl)methyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c15-14(16)11-3-1-2-10(8-11)9-13-6-4-12-5-7-13/h1-3,8,12H,4-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPEYPFYIBGIHQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70358085 | |

| Record name | 1-(3-nitrobenzyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70358085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Nitrobenzyl)piperazine | |

CAS RN |

203047-37-4 | |

| Record name | 1-(3-nitrobenzyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70358085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[5-(2-Chloro-phenyl)-tetrazol-2-yl]-acetic acid](/img/structure/B1331713.png)

![3-[(3,4-Dichlorophenyl)carbamoyl]prop-2-enoic acid](/img/structure/B1331725.png)

![2-amino-N-(4-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B1331732.png)